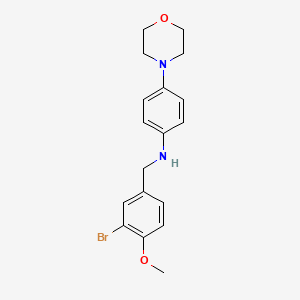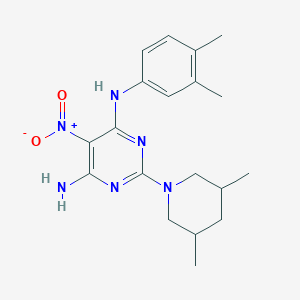![molecular formula C22H23BrF3N3O2S B15153581 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153581.png)
3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a synthesized organic compound. Its structure comprises a bromine atom at the third position, an ethoxy group at the fourth position, and a carbamothioyl group connected to a benzamide core. This configuration hints at the molecule's complexity and potential versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting from benzamide derivatives.
Bromination: : Introduction of the bromine atom at the third position via bromination of a benzamide derivative using bromine or a bromine donor in the presence of a catalyst like iron(III) bromide.
Ethoxylation: : Ethoxy group insertion at the fourth position is performed through nucleophilic substitution reactions using ethanol and a strong acid like sulfuric acid.
Piperidine Addition: : The 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl group is attached via nucleophilic aromatic substitution, using a piperidine derivative and a suitable trifluoromethylated aromatic compound.
Carbamothioylation: : This step involves attaching the carbamothioyl group using thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
While lab-scale syntheses are well-documented, large-scale production would involve optimizations such as continuous flow reactions and solvent recycling to ensure cost-efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : May undergo oxidation at the ethoxy or piperidine groups using reagents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced at the bromine site using hydrogenation or metal hydrides.
Substitution: : Electrophilic aromatic substitutions can occur, especially at positions adjacent to the bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: : Various organometallic reagents, bromine, chlorine under controlled temperature.
Major Products Formed
Oxidation: : Produces aldehydes or ketones depending on the site of oxidation.
Reduction: : Leads to debrominated or fully reduced analogs.
Substitution: : Generates halogenated or organometallic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemical research, this compound serves as a precursor for synthesizing complex molecules due to its multiple reactive sites.
Biology
It exhibits potential in bioconjugation reactions, allowing for the attachment of biochemical probes to study cellular processes.
Medicine
This compound's derivatives are being investigated for their pharmacological activities, particularly in targeting specific biochemical pathways.
Industry
In the industrial sector, its unique structure makes it valuable in designing specialty materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with various biological macromolecules. The piperidine and trifluoromethyl groups enhance binding affinity to specific proteins or enzymes, facilitating targeted biochemical interactions. The bromine atom and ethoxy group further modulate its reactivity and bioavailability, ensuring optimal performance in desired applications.
Comparación Con Compuestos Similares
Compared to similar compounds, such as 3-bromo-4-methoxy derivatives or those lacking the trifluoromethyl group, 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide exhibits enhanced stability and reactivity. The presence of the trifluoromethyl group significantly improves its pharmacokinetic properties, making it a more effective candidate for various applications.
List of Similar Compounds
3-bromo-4-methoxy-N-phenylcarbamothioylbenzamide
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
3-bromo-4-ethoxy-N-(phenylcarbamothioyl)benzamide
Propiedades
Fórmula molecular |
C22H23BrF3N3O2S |
|---|---|
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
3-bromo-4-ethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H23BrF3N3O2S/c1-2-31-19-9-6-14(12-16(19)23)20(30)28-21(32)27-17-13-15(22(24,25)26)7-8-18(17)29-10-4-3-5-11-29/h6-9,12-13H,2-5,10-11H2,1H3,(H2,27,28,30,32) |
Clave InChI |
KCGLVEFKROYKIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B15153501.png)
![(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15153504.png)

![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15153533.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)
![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine](/img/structure/B15153587.png)
